molecular formula C17H11ClO4 B11151622 7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11151622
M. Wt: 314.7 g/mol
InChI Key: QAIQTSNCLJRIOO-UHFFFAOYSA-N
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Description

7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The addition of a 2-(2-chlorophenyl)-2-oxoethoxy group at the 7-position of the chromen-2-one core imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 2-(2-chlorophenyl)-2-oxoethoxy Group: The 2-(2-chlorophenyl)-2-oxoethoxy group can be introduced via an etherification reaction. This involves the reaction of the chromen-2-one core with 2-(2-chlorophenyl)-2-oxoethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a different position of the chlorine atom.

    7-[2-(2-bromophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a bromine atom instead of chlorine.

    7-[2-(2-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

7-[2-(2-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the specific positioning of the 2-(2-chlorophenyl)-2-oxoethoxy group, which can influence its reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

7-[2-(2-chlorophenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C17H11ClO4/c18-14-4-2-1-3-13(14)15(19)10-21-12-7-5-11-6-8-17(20)22-16(11)9-12/h1-9H,10H2

InChI Key

QAIQTSNCLJRIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)Cl

Origin of Product

United States

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